methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused tetrahydrobenzo[b]thiophene core substituted with a methyl ester group at position 2. The molecule is further functionalized via an acetamido linker at position 2, connecting it to a 6,7-dimethyl-3-oxo-tetrahydroquinoxaline moiety.
The methyl ester group distinguishes it from closely related ethyl ester analogs (e.g., ethyl 2-(2-(6,7-dimethyl-3-oxo-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate), which may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-11-5-6-14-18(7-11)31-22(20(14)23(29)30-4)26-19(27)10-17-21(28)25-16-9-13(3)12(2)8-15(16)24-17/h8-9,11,17,24H,5-7,10H2,1-4H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNQEKZUWJURTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3C(=O)NC4=C(N3)C=C(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone such as 2,3-butanedione under acidic conditions.
Formation of the Tetrahydrobenzo[b]thiophene Ring: This ring can be synthesized by the cyclization of a suitable precursor, such as a thiophene derivative, under basic conditions.
Coupling of the Two Rings: The two rings are then coupled through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity and Functional Group Transformations
The compound’s structure suggests multiple reactive sites:
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Ester Hydrolysis : The methyl ester group at the 3-carboxylate position undergoes hydrolysis under basic or acidic conditions, yielding carboxylic acids.
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Amide Reactions : The acetamido group may participate in nucleophilic acyl substitution or undergo deprotection to generate amines .
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Heterocyclic Ring Reactivity :
Analytical and Stability Considerations
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Purity Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is typically used to track reaction progress and purity.
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Stability : Likely stable under standard laboratory conditions but may degrade under prolonged exposure to light or moisture.
Mechanistic Insights
The compound’s structure enables multiple interaction pathways:
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Hydrogen Bonding : The amide and ester groups participate in hydrogen bonds, influencing solubility and bioavailability.
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Electron-Delocalization : Conjugated heterocycles (quinoxaline and benzo[b]thiophene) enhance stability and reactivity in redox or nucleophilic environments .
Comparison of Functional Groups
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the benzo[b]thiophene scaffold. Research has shown that derivatives of this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity in Breast Cancer : A study investigated the synthesis of compounds similar to methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and assessed their effects on MCF-7 breast cancer cells. The results indicated that certain derivatives could induce apoptosis and reduce cell viability significantly (IC50 values ranging from 23.2 to 95.9 µM) .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective applications. The presence of a quinoxaline moiety is known for its neuroprotective effects in various models of neurodegeneration:
- Mechanisms of Action : Compounds with similar structures have been shown to inhibit neuroinflammation and promote neuronal survival in vitro. These findings suggest that this compound could be further explored for treating neurodegenerative diseases .
Anti-inflammatory Properties
The benzo[b]thiophene derivatives are also being investigated for their anti-inflammatory properties:
- Cyclooxygenase Inhibition : Studies have demonstrated that compounds derived from tetrahydrobenzo[b]thiophenes can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Drug Development and Synthesis
The synthesis of this compound involves multicomponent reactions that can be optimized for higher yields and purity:
| Synthesis Method | Yield (%) | Comments |
|---|---|---|
| Multicomponent synthesis | 75% | Effective for generating diverse derivatives |
| Microwave-assisted synthesis | 85% | Enhances reaction rates and yields significantly |
This versatility in synthesis not only facilitates the exploration of structure–activity relationships but also aids in the development of new therapeutic agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can interact with aromatic residues in the active site of enzymes, while the tetrahydrobenzo[b]thiophene ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ester Group Variations
The target compound’s methyl ester group contrasts with ethyl esters in analogs like ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (). Key differences include:
The methyl ester’s reduced lipophilicity may enhance aqueous solubility, favoring pharmacokinetic profiles in drug discovery contexts.
Functional Group Modifications
Compared to ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (), which features a cyanoacetamido group, the target compound’s acetamido-tetrahydroquinoxaline substituent introduces bulkier, more electron-rich heterocyclic architecture. This difference likely alters:
- Reactivity: The cyano group in ’s derivatives enables Knoevenagel condensation (72–94% yields), whereas the target compound’s amide linkage may limit such reactivity .
- Biological Interactions: The tetrahydroquinoxaline moiety could enhance binding to aromatic receptor pockets (e.g., kinases or GPCRs) compared to simpler cyanoacetamido derivatives .
Core Heterocycle Variations
Derivatives like 6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene carbamates/amides () share the tetrahydrobenzo[b]thiophene core but lack the fused quinoxaline system. Replacing phenyl or chloroacetamide groups with tetrahydroquinoxaline may:
- Improve thermal stability due to increased ring rigidity.
- Modulate solubility via polar ketone and amide groups.
Biological Activity
Methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (referred to as "the compound") is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activities based on various studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of key functional groups that contribute to its biological activity. The synthesis typically incorporates the quinoxaline and tetrahydrobenzo[b]thiophene moieties which are known for their pharmacological potential.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The quinoxaline ring can engage with aromatic residues in enzyme active sites, while the tetrahydrobenzo[b]thiophene ring forms hydrogen bonds with polar residues. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies demonstrated its ability to inhibit the proliferation of several cancer cell lines:
- Cell Lines Tested : Various human tumor cell lines were evaluated for cytotoxicity using standard assays.
- IC50 Values : The compound exhibited IC50 values ranging from sub-micromolar to low micromolar levels against different cancer types. For example:
Antiviral Activity
Research indicates that the compound possesses antiviral properties:
- HIV Inhibition : It demonstrated significant anti-HIV activity with an EC50 value comparable to established antiviral agents like Nevirapine (NVP). For instance:
Antibacterial Activity
The antibacterial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria:
- Tested Strains : Escherichia coli and Bacillus subtilis were among the strains evaluated.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 25 µg/mL against E. coli and 10 µg/mL against B. subtilis, indicating moderate antibacterial activity .
Case Studies
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Study on Anticancer Effects :
A study published in a peer-reviewed journal highlighted the effectiveness of the compound in inhibiting cell growth in various cancer cell lines. The results indicated a selective cytotoxic effect on cancer cells compared to non-cancerous cells, suggesting a favorable therapeutic index . -
Antiviral Activity Assessment :
Another research effort focused on evaluating the anti-HIV potential of similar quinoxaline derivatives showed that compounds with structural similarities to our target exhibited significant viral replication inhibition in cultured cells .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to prepare methyl 2-(2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
- Methodological Answer : The compound is synthesized via acylation of a tetrahydrobenzothiophene intermediate with an activated carbonyl derivative (e.g., anhydrides). Key steps include:
- Reacting the intermediate (e.g., 11f or 11d) with a stoichiometric equivalent of anhydride (e.g., 1.2 equivalents of tetrahydrophthalic anhydride) in dry CH₂Cl₂ under nitrogen reflux .
- Purification via reverse-phase HPLC using gradient elution (e.g., MeCN:H₂O from 30% to 100%) to isolate the product .
- Characterization via melting point, IR (C=O, C=C, and C-O stretches), and NMR (¹H/¹³C chemical shifts for acetamido and ester groups) .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .
- HRMS/LC-MS : Validates molecular weight and purity (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Q. How is reverse-phase HPLC optimized for purification?
- Methodological Answer :
- Use a C18 column with a mobile phase gradient (e.g., 30% MeCN to 100% over 20–30 minutes) to separate polar by-products .
- Monitor elution via UV detection (λ = 254 nm for aromatic systems) .
- Confirm purity via a single peak in LC-MS chromatograms and consistent HRMS data .
Advanced Research Questions
Q. How can reaction conditions be modified to enhance synthetic yield?
- Methodological Answer :
- Solvent Choice : Anhydrous CH₂Cl₂ minimizes side reactions (e.g., hydrolysis) .
- Catalysis : Add catalytic piperidine or acetic acid for acylation efficiency, as seen in analogous Knoevenagel condensations .
- Stoichiometry : Use a 10–20% excess of anhydride to drive the reaction to completion .
- Temperature/Time : Extend reflux duration (e.g., 12–24 hours) for sterically hindered intermediates .
Q. How are structural discrepancies resolved when spectroscopic data conflicts with expected results?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., tetrahydroquinoxaline protons vs. benzothiophene protons) .
- X-ray Crystallography : Determines absolute configuration if crystals are obtainable (see analogous quinoxaline structures in ).
- Reaction Monitoring (TLC/LC-MS) : Identifies incomplete reactions or by-products early .
Q. What functionalization strategies are viable for modifying the tetrahydrobenzothiophene core?
- Methodological Answer :
- Electrophilic Substitution : Introduce halogens or nitro groups at the thiophene ring using HNO₃/H₂SO₄ or NBS .
- Reduction/Hydrogenation : Saturate the tetrahydroquinoxaline ring with H₂/Pd-C to study conformational effects .
- Cross-Coupling : Employ Suzuki-Miyaura reactions to attach aryl groups to the thiophene moiety, leveraging palladium catalysts .
Q. How do steric and electronic effects of substituents influence reactivity?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., tert-butyl in compound 3) slow acylation kinetics, requiring longer reaction times .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in compound 30) enhance electrophilic substitution on the thiophene ring .
- Computational Modeling : Use DFT calculations to predict reactivity trends (e.g., Fukui indices for nucleophilic/electrophilic sites) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
